molecular formula C16H23NOS B5324688 2-methyl-1-[2-(propylthio)benzoyl]piperidine

2-methyl-1-[2-(propylthio)benzoyl]piperidine

Cat. No. B5324688
M. Wt: 277.4 g/mol
InChI Key: LWKRRZZESRSYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-[2-(propylthio)benzoyl]piperidine, also known as MPTP, is a chemical compound that has been extensively studied for its effects on the central nervous system. MPTP is a neurotoxin that has been shown to cause Parkinson's disease-like symptoms in humans and other animals.

Mechanism of Action

2-methyl-1-[2-(propylthio)benzoyl]piperidine is metabolized by monoamine oxidase-B (MAO-B) in the brain to form MPP+, a highly toxic metabolite that selectively targets dopaminergic neurons in the substantia nigra. MPP+ enters the neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its neurotoxicity and its ability to selectively target dopaminergic neurons in the substantia nigra. This compound has been shown to cause Parkinson's disease-like symptoms in humans and other animals, including tremors, rigidity, and bradykinesia. This compound also induces oxidative stress and inflammation in the brain, leading to further neuronal damage.

Advantages and Limitations for Lab Experiments

2-methyl-1-[2-(propylthio)benzoyl]piperidine has several advantages as a research tool, including its ability to selectively target dopaminergic neurons in the substantia nigra and its reproducibility in animal models of Parkinson's disease. However, this compound also has several limitations, including its toxicity and potential for off-target effects. Additionally, the use of this compound in animal models of Parkinson's disease may not fully recapitulate the complex pathophysiology of the disease in humans.

Future Directions

Of 2-methyl-1-[2-(propylthio)benzoyl]piperidine research include the development of new animal models of Parkinson's disease and the exploration of new treatments for the disease.

Synthesis Methods

2-methyl-1-[2-(propylthio)benzoyl]piperidine can be synthesized through a multi-step process involving the reaction of 2-methyl-1,2,3,6-tetrahydropyridine with propylthiol and benzoyl chloride. The resulting product is then purified through a series of chromatography steps to obtain pure this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

2-methyl-1-[2-(propylthio)benzoyl]piperidine has been extensively studied for its effects on the central nervous system and has been used as a research tool to model Parkinson's disease. This compound is a selective neurotoxin that targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and subsequent Parkinson's disease-like symptoms. This compound has been used to study the underlying mechanisms of Parkinson's disease and to test potential treatments for the disease.

properties

IUPAC Name

(2-methylpiperidin-1-yl)-(2-propylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-3-12-19-15-10-5-4-9-14(15)16(18)17-11-7-6-8-13(17)2/h4-5,9-10,13H,3,6-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKRRZZESRSYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)N2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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